molecular formula C17H19N5OS B15185240 1-((4-Methylphenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol CAS No. 133506-51-1

1-((4-Methylphenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol

Cat. No.: B15185240
CAS No.: 133506-51-1
M. Wt: 341.4 g/mol
InChI Key: AGAZEHHHGBATRB-UHFFFAOYSA-N
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Description

1-((4-Methylphenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol (CAS 133506-51-1) is a synthetic organic compound with the molecular formula C17H19N5OS and a molecular weight of 341.47 g/mol . This compound features a 1,5-disubstituted tetrazole moiety, a scaffold of significant interest in medicinal chemistry and drug design . Tetrazole derivatives are renowned as bioisosteres for carboxylic acids and cis-amide bonds, which can enhance metabolic stability and influence the lipophilicity and binding affinity of potential drug candidates . The specific spatial conformation of the 1,5-disubstituted tetrazole in this compound makes it a valuable scaffold for the development of peptidomimetics and for probing protein-ligand interactions . Acute toxicity studies in mice indicate an oral LD50 of greater than 1 gm/kg . This product is intended For Research Use Only and is not for human or diagnostic use. Researchers working in hit-to-lead optimization, molecular modeling, and the synthesis of novel bioactive molecules will find this compound highly valuable.

Properties

CAS No.

133506-51-1

Molecular Formula

C17H19N5OS

Molecular Weight

341.4 g/mol

IUPAC Name

1-(4-methylanilino)-3-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol

InChI

InChI=1S/C17H19N5OS/c1-13-7-9-14(10-8-13)18-11-16(23)12-24-17-19-20-21-22(17)15-5-3-2-4-6-15/h2-10,16,18,23H,11-12H2,1H3

InChI Key

AGAZEHHHGBATRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC(CSC2=NN=NN2C3=CC=CC=C3)O

Origin of Product

United States

Biological Activity

1-((4-Methylphenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol, also known by its CAS number 669745-87-3, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C19H17N7OSC_{19}H_{17}N_{7}OS, with a molecular weight of 391.450 g/mol. Key physical properties include:

  • Density : 1.4±0.1g/cm31.4\pm 0.1\,g/cm^3
  • Boiling Point : 600.5±65.0°C600.5\pm 65.0\,°C at 760 mmHg
  • Flash Point : 317.0±34.3°C317.0\pm 34.3\,°C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cardiovascular and inflammatory responses.

Cardiac Activity

Research indicates that compounds structurally related to this compound exhibit significant inotropic effects. For instance, studies have shown that similar agents can enhance cardiac contractility in isolated rat hearts more effectively than in guinea pig hearts . This suggests a potential for developing therapeutic agents for heart failure.

Anti-inflammatory Properties

The tetrazole moiety in the compound may contribute to anti-inflammatory effects, as tetrazole derivatives have been reported to inhibit cytokine production and modulate immune responses . This could position the compound as a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Inotropic Effects A study found that compounds similar to this one produced greater inotropic effects in rat hearts compared to guinea pig hearts, indicating species-specific responses .
Cytokine Inhibition Research on tetrazole derivatives has shown their ability to inhibit interleukin release in vitro, suggesting potential applications in treating inflammatory conditions .
Vasodilatory Effects Related compounds demonstrated vasodilatory effects when administered intravenously in animal models, indicating potential cardiovascular benefits .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations
Compound Name Key Structural Features Key Differences
1-[(1-Phenyl-1H-tetrazol-5-yl)thio]acetone () Tetrazole-thio group linked to acetone backbone Ketone group instead of propanol; lacks amino substituent.
2-((1H-Tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanol (4d, ) Ethanol backbone with tetrazole-thio and nitroaryl groups Nitrophenyl vs. 4-methylphenyl; ethanol vs. propanol backbone.
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (6d, ) Tetrazole-thio group on propanoyl chain attached to pyrazole Propanoyl chain instead of propanol; pyrazole core with nitrile/amino groups.
5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile (5d, ) Benzothiazole-thio group on propanoyl chain Benzothiazole vs. tetrazole; propanoyl vs. propanol backbone.

Key Observations :

  • Tetrazole vs. Benzothiazole : The tetrazole-thio group (as in the target compound and 4d) may enhance metabolic stability compared to benzothiazole-thio derivatives (e.g., 5d) due to tetrazole’s resistance to enzymatic degradation .
  • Backbone Flexibility: Propanol backbones (target compound) could improve solubility in polar solvents compared to propanoyl or acetone derivatives (e.g., 6d, ).
Physicochemical Properties
  • Melting Points : Tetrazole-thio derivatives like 6d (mp 173.1°C, ) typically exhibit higher melting points than benzothiazole analogs (e.g., 5d), suggesting stronger intermolecular interactions (e.g., hydrogen bonding) in tetrazole-containing compounds .
  • Spectral Data: ¹H NMR: The target compound’s (4-methylphenyl)amino group would show a singlet near δ 2.3 ppm (CH₃), similar to the methyl group in 6d (δ 1.54 ppm for CHCH₃) . IR: A broad O-H stretch (~3400 cm⁻¹) from the propanol group and C-N/C-S stretches (1100–1250 cm⁻¹) would align with data in .
Pharmacological Potential

While direct activity data for the target compound is unavailable, tetrazole-thio derivatives are frequently explored for antimicrobial and anti-inflammatory applications. For example:

  • Enzyme Inhibition: Tetrazole-thioethers in and may act as protease or kinase inhibitors due to their resemblance to known pharmacophores .

Tables

Table 2. Key Spectral Peaks for Tetrazole-Thio Derivatives

Compound ¹H NMR (δ, ppm) IR (cm⁻¹)
6d () 1.54 (CHCH₃), 3.96 (NCH₃) Not reported
Target Compound (Predicted) ~2.3 (Ar-CH₃), ~5.4 (OH) ~3400 (O-H), ~1250 (C-S)

Q & A

Q. What mechanistic insights explain the tetrazole-thioether linkage’s stability?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) analyze bond dissociation energies (BDEs). Accelerated stability studies (40°C/75% RH for 6 months) track degradation via LC-MS. Hydrolysis pathways are probed in buffered solutions (pH 1–13) .

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